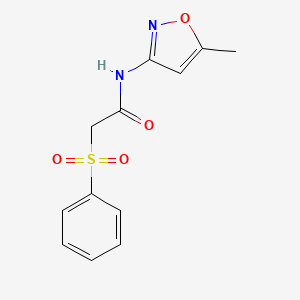N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide
CAS No.:
VCID: VC11027307
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.30 g/mol
* For research use only. Not for human or veterinary use.

| Description |
Compound OverviewN-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. It features:
The combination of these groups suggests potential applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors. Synthesis PathwayThe synthesis of N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide likely involves:
These steps typically use mild reaction conditions and catalytic systems to ensure high yields and purity. Medicinal ChemistryCompounds containing sulfonamide groups are widely studied for their:
Drug DevelopmentThe structural features of this compound make it a candidate for:
Analytical CharacterizationTo confirm the identity and purity of this compound, the following techniques are typically employed:
Biological EvaluationFuture studies could explore:
|
|---|---|
| Product Name | N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide |
| Molecular Formula | C12H12N2O4S |
| Molecular Weight | 280.30 g/mol |
| IUPAC Name | 2-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C12H12N2O4S/c1-9-7-11(14-18-9)13-12(15)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15) |
| Standard InChIKey | DPPIIVHKZXJQMV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
| PubChem Compound | 974462 |
| Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume